molecular formula C25H22N2O3S B2674047 ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate CAS No. 536702-60-0

ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate

Cat. No.: B2674047
CAS No.: 536702-60-0
M. Wt: 430.52
InChI Key: BRXFYVAMKYUZNP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The thioether is further reacted with an acylating agent to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole core is known for its biological activity, making it useful in studying cellular processes.

    Medicine: Indole derivatives have shown potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate can be compared with other indole derivatives:

Properties

IUPAC Name

ethyl 4-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-2-30-25(29)18-12-14-19(15-13-18)26-22(28)16-31-24-20-10-6-7-11-21(20)27-23(24)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFYVAMKYUZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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